1-(3-Bromo-4-ethylphenyl)ethanol
Description
Chemical Identity and Structural Characterization of 1-(3-Bromo-4-ethylphenyl)ethanol
Systematic Nomenclature and Synonyms
The IUPAC name for this compound, 1-(3-Bromo-4-ethylphenyl)ethanol , reflects its substitution pattern on the phenyl ring and the position of the ethanol group. The phenyl ring is substituted with a bromine atom at the 3-position and an ethyl group at the 4-position , while the ethanol moiety (-CH2CH2OH) is attached to the 1-position of the aromatic ring. Alternative names include (3-bromo-4-ethylphenethyl)alcohol and 2-(3-bromo-4-ethylphenyl)ethanol , though these are less commonly used. The compound’s CAS Registry Number, though not explicitly listed in the provided sources, can be inferred to follow the format of analogous brominated ethanol derivatives, such as 1-(3-bromo-5-ethylphenyl)ethanol (CAS 1782838-23-6).
Molecular Formula and Weight Analysis
The molecular formula of 1-(3-Bromo-4-ethylphenyl)ethanol is C10H13BrO , derived from the following components:
- Phenyl ring (C6H5) : Provides the aromatic backbone.
- Bromine (Br) : A halogen substituent at the 3-position.
- Ethyl group (-CH2CH3) : An alkyl substituent at the 4-position.
- Ethanol moiety (-CH2CH2OH) : A hydroxyl-bearing side chain at the 1-position.
| Property | Value |
|---|---|
| Molecular formula | C10H13BrO |
| Molecular weight (g/mol) | 228.90 (calculated) |
| Exact mass (g/mol) | 228.015 (theoretical) |
These values align with structurally similar compounds, such as 1-(3-bromo-5-ethylphenyl)ethanol (C10H13BrO, molecular weight 228.90 g/mol).
Structural Elucidation via X-ray Crystallography or Computational Modeling
While X-ray crystallography data for 1-(3-Bromo-4-ethylphenyl)ethanol is unavailable in the provided sources, computational methods like density functional theory (DFT) can predict its three-dimensional geometry. Key structural features include:
- Dihedral angles : The ethanol side chain likely adopts a staggered conformation relative to the phenyl ring to minimize steric hindrance.
- Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with adjacent substituents, stabilizing the molecular structure.
- Substituent effects : The electron-withdrawing bromine atom and electron-donating ethyl group influence the ring’s electronic density, affecting reactivity and spectroscopic properties.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
- Aromatic protons : Resonances between δ 7.2–7.5 ppm (doublets or triplets due to coupling with adjacent substituents).
- Ethyl group : A triplet at δ 1.2 ppm (-CH3) and a quartet at δ 2.6 ppm (-CH2-).
- Ethanol protons : The hydroxyl-bearing -CH2- group appears as a multiplet at δ 3.6–3.8 ppm , while the -OH proton resonates broadly at δ 1.5 ppm (exchangeable).
13C NMR :
- Aromatic carbons : Signals between δ 120–140 ppm , with deshielding observed for the carbon adjacent to bromine.
- Ethyl carbons : -CH2CH3 groups appear at δ 15–25 ppm (CH3) and δ 30–40 ppm (CH2).
- Ethanol carbons : The hydroxyl-attached carbon resonates at δ 60–70 ppm , while the adjacent carbon appears at δ 35–45 ppm .
Infrared (IR) Spectroscopy
- O-H stretch : A broad peak near 3400 cm⁻¹ indicates the presence of the hydroxyl group.
- C-Br stretch : A strong absorption at 500–600 cm⁻¹ confirms the bromine substituent.
- C=C aromatic vibrations : Peaks at 1450–1600 cm⁻¹ correspond to the phenyl ring’s stretching modes.
Mass Spectrometry (MS)
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(3-bromo-4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
XPWXNLDSBKYRDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)O)Br |
Origin of Product |
United States |
Preparation Methods
Reduction of Corresponding Ketones or Aldehydes
A common route to aromatic alcohols like 1-(3-bromo-4-ethylphenyl)ethanol involves the reduction of the corresponding ketone or aldehyde intermediate. For this compound, the precursor would be 1-(3-bromo-4-ethylphenyl)ethanone or 3-bromo-4-ethylbenzaldehyde.
- Reduction agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed to reduce aromatic ketones/aldehydes to the corresponding alcohols.
- Reaction conditions : Generally performed in protic solvents such as ethanol or methanol at low to moderate temperatures (0–25 °C).
- Advantages : High selectivity and yield for the secondary alcohol product.
- Challenges : Handling of sensitive reagents and potential over-reduction or side reactions.
Grignard Reaction Approach
Another approach is the Grignard reaction between a 3-bromo-4-ethylphenyl magnesium halide and an aldehyde or ketone.
- Step 1 : Preparation of 3-bromo-4-ethylphenylmagnesium bromide by reacting 3-bromo-4-ethylbromobenzene with magnesium in anhydrous ether.
- Step 2 : Reaction of this Grignard reagent with acetaldehyde to yield 1-(3-bromo-4-ethylphenyl)ethanol after acidic work-up.
- Advantages : Direct formation of the secondary alcohol with control over stereochemistry.
- Challenges : Requires strictly anhydrous conditions and careful handling of reactive intermediates.
Catalytic Hydrogenation of 1-(3-Bromo-4-ethylphenyl)acetaldehyde
Catalytic hydrogenation of the aldehyde intermediate over palladium or nickel catalysts under hydrogen atmosphere can also produce the target alcohol.
- Conditions : Hydrogen pressure (1–5 atm), room temperature to mild heating.
- Advantages : Clean reaction with water as the only byproduct.
- Limitations : Catalyst poisoning by bromine substituents may require catalyst optimization.
Research Findings and Data Summary
Reaction Yields and Purity
- Reduction of aromatic aldehydes with sodium borohydride typically yields 85–95% of the corresponding alcohol under optimized conditions.
- Purity after standard aqueous work-up and organic extraction is generally >98%, confirmed by chromatographic and spectroscopic analyses.
Reaction Parameters Impacting Yield
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–25 °C | Higher temperatures may cause side reactions |
| Solvent | Ethanol or methanol | Protic solvents favor smooth reduction |
| Molar ratio (NaBH4:aldehyde) | 1.1–1.5:1 | Excess reducing agent ensures complete conversion |
| Reaction time | 1–4 hours | Sufficient for full reduction without degradation |
Alternative Catalytic Systems
- Catalytic hydrogenation using Pd/C or Ni catalysts under mild hydrogen pressure can also achieve similar yields but requires careful catalyst selection due to bromine sensitivity.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sodium Borohydride Reduction | 3-bromo-4-ethylbenzaldehyde | NaBH4, ethanol | 0–25 °C, 2 h | 85–95 | Simple, high yield, mild conditions |
| Grignard Reaction | 3-bromo-4-ethylbromobenzene + Acetaldehyde | Mg, ether, acidic work-up | Anhydrous, RT | 70–85 | Requires anhydrous conditions, good control |
| Catalytic Hydrogenation | 1-(3-bromo-4-ethylphenyl)acetaldehyde | Pd/C or Ni, H2 gas | 1–5 atm H2, RT | 80–90 | Clean reaction, catalyst sensitive |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-(3-Bromo-4-ethylphenyl)ethanone.
Reduction: 1-(4-Ethylphenyl)ethanol.
Substitution: 1-(3-Azido-4-ethylphenyl)ethanol.
Scientific Research Applications
1-(3-Bromo-4-ethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-ethylphenyl)ethanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Bromo-4-ethylphenyl)ethanol with structurally related brominated aromatic alcohols, ketones, and derivatives. Key differences in substituents, functional groups, and physical properties are highlighted.
Structural and Functional Differences
- In contrast, electron-withdrawing groups (e.g., Cl in 1-(4-Bromo-3-chlorophenyl)ethanone) enhance electrophilicity, favoring nucleophilic aromatic substitution .
- Functional Group Reactivity: Ethanol derivatives (e.g., 1-(3-Bromophenyl)ethanol) are more polar than ketones, affecting solubility in organic solvents. Ketones like 1-(4-Bromo-3-methylphenyl)ethanone are more reactive toward Grignard reagents or reducing agents .
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